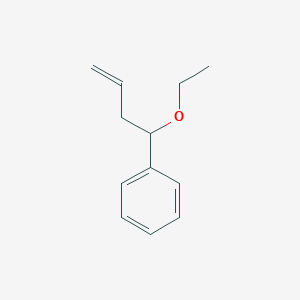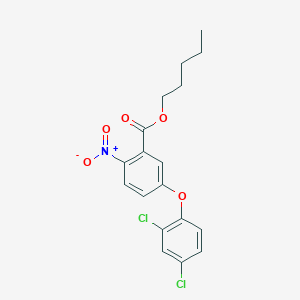
2-(Methanesulfinyl)-5-methoxy-1,3-dimethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methanesulfinyl)-5-methoxy-1,3-dimethylbenzene is an organosulfur compound with a unique structure that includes a methanesulfinyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methanesulfinyl)-5-methoxy-1,3-dimethylbenzene typically involves the introduction of a methanesulfinyl group to a benzene ring. One common method involves the reaction of a suitable benzene derivative with methanesulfinyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Methanesulfinyl)-5-methoxy-1,3-dimethylbenzene can undergo various chemical reactions, including:
Oxidation: The methanesulfinyl group can be oxidized to a sulfone group.
Reduction: The compound can be reduced to remove the methanesulfinyl group.
Substitution: The methoxy and dimethyl groups on the benzene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens and nucleophiles are often used in substitution reactions.
Major Products Formed
Oxidation: The major product is 2-(Methanesulfonyl)-5-methoxy-1,3-dimethylbenzene.
Reduction: The major product is 5-methoxy-1,3-dimethylbenzene.
Substitution: The products depend on the substituents introduced during the reaction.
Scientific Research Applications
2-(Methanesulfinyl)-5-methoxy-1,3-dimethylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Methanesulfinyl)-5-methoxy-1,3-dimethylbenzene involves its interaction with specific molecular targets. The methanesulfinyl group can act as an electrophile, reacting with nucleophiles in biological systems. This can lead to the formation of covalent bonds with proteins and other biomolecules, potentially altering their function and activity .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl chloride: Similar in structure but with a sulfonyl group instead of a sulfinyl group.
Methylsulfonylmethane: Contains a sulfone group and is used as a dietary supplement.
Uniqueness
2-(Methanesulfinyl)-5-methoxy-1,3-dimethylbenzene is unique due to the presence of both methoxy and dimethyl groups on the benzene ring, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying the effects of these functional groups in various chemical and biological contexts .
Properties
CAS No. |
55661-07-9 |
|---|---|
Molecular Formula |
C10H14O2S |
Molecular Weight |
198.28 g/mol |
IUPAC Name |
5-methoxy-1,3-dimethyl-2-methylsulfinylbenzene |
InChI |
InChI=1S/C10H14O2S/c1-7-5-9(12-3)6-8(2)10(7)13(4)11/h5-6H,1-4H3 |
InChI Key |
ZPMPFQRHANXIPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1S(=O)C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10-(2-Methyl-2H-naphtho[2,3-d][1,3]dioxol-2-yl)dec-1-ene-3,7-diol](/img/structure/B14631178.png)
![5-(Chloromethyl)-3-[(cyclopent-1-en-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B14631186.png)
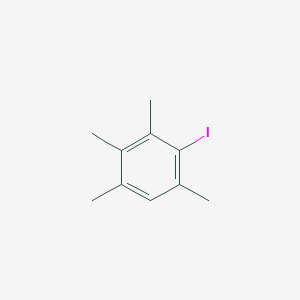
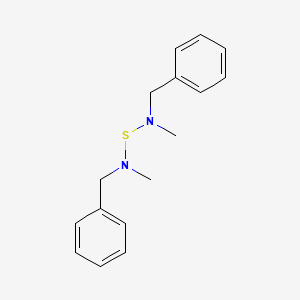
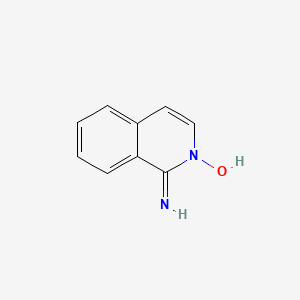

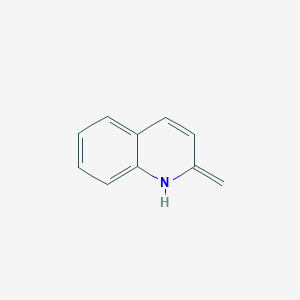
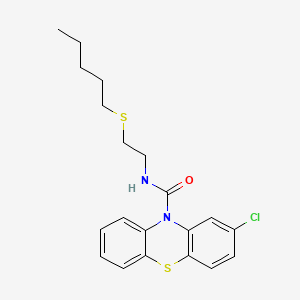


![1-[2-Hydroxy-3-(tetradecyloxy)propyl]pyridin-1-ium chloride](/img/structure/B14631234.png)

